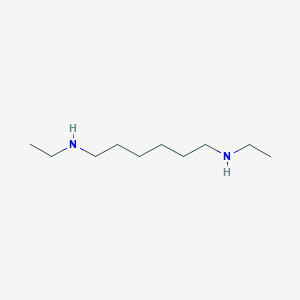

N,N'-Diethyl-1,6-diaminohexane

Description

Properties

IUPAC Name |

N,N'-diethylhexane-1,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-3-11-9-7-5-6-8-10-12-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQWVRMGQLAWMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCCCCNCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065349 | |

| Record name | 1,6-Hexanediamine, N,N'-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13093-05-5 | |

| Record name | N1,N6-Diethyl-1,6-hexanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediamine, N1,N6-diethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,6-hexanediamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexanediamine, N1,N6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediamine, N,N'-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-diethylhexamethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Catalysis Involving N,n Diethyl 1,6 Diaminohexane

Catalytic Roles of N,N'-Diethyl-1,6-diaminohexane and its Derivatives

The presence of two secondary amine groups separated by a flexible hexyl chain in this compound provides it with the characteristics of a bidentate ligand and a potential organocatalyst.

Ligand Design in Transition Metal Catalysis

In the realm of transition metal catalysis, the design of ligands is crucial for controlling the reactivity and selectivity of the metal center. biointerfaceresearch.comwiley.comresearchgate.net Diamines are a well-established class of bidentate ligands that can coordinate to a metal ion, forming a stable chelate ring. biointerfaceresearch.com The stability of the resulting metal complex is influenced by the length of the carbon chain connecting the two nitrogen atoms; a six-carbon chain, as in this compound, can form a larger and more flexible chelate ring compared to shorter-chain diamines. biointerfaceresearch.com

The ethyl groups on the nitrogen atoms introduce steric bulk around the metal center, which can influence the coordination geometry and the accessibility of substrates to the catalytic site. emory.edu This steric hindrance can be advantageous in asymmetric catalysis, where it can create a chiral environment around the metal, leading to the preferential formation of one enantiomer of the product. nih.govdiva-portal.org Furthermore, the electron-donating nature of the alkyl groups increases the electron density on the nitrogen atoms, which in turn enhances the electron-donating ability of the ligand to the metal center. This electronic effect can modulate the catalytic activity of the metal complex. tcichemicals.com While specific transition metal complexes of this compound are not widely reported, its potential to act as a versatile ligand in various catalytic transformations, such as C-N coupling reactions, is significant. tcichemicals.com

Table 1: Potential Applications of this compound as a Ligand in Catalysis

| Catalytic Reaction | Potential Role of the Ligand | Expected Influence of N,N'-diethyl groups |

| Cross-Coupling Reactions | Stabilize the active metal catalyst | Steric hindrance may enhance selectivity |

| Asymmetric Hydrogenation | Create a chiral environment | Induce enantioselectivity in the product |

| Polymerization | Control polymer chain growth | Affect the stereochemistry of the polymer |

This table is illustrative and based on the general principles of ligand design.

Amine-Catalyzed Organic Transformations

Secondary amines are known to be effective organocatalysts for a variety of organic transformations. wikipedia.orgresearchgate.net They can operate through two primary catalytic cycles: enamine catalysis and iminium catalysis. wikipedia.orgacs.org In enamine catalysis, the secondary amine reacts with a carbonyl compound to form a nucleophilic enamine intermediate. acs.orglibretexts.org This enamine can then react with an electrophile, followed by hydrolysis to regenerate the catalyst and yield the product.

Given its structure as a secondary diamine, this compound could potentially act as a bifunctional catalyst, where one amine group forms the enamine while the other interacts with the substrate or a co-catalyst, possibly enhancing the reaction rate and selectivity.

In iminium catalysis, the secondary amine reacts with an α,β-unsaturated carbonyl compound to form an iminium ion, which is a more reactive electrophile than the starting carbonyl compound. researchgate.net This activation facilitates the addition of a nucleophile to the β-position. While there is no specific literature detailing the use of this compound in this context, its potential to engage in such catalytic cycles is plausible based on its functional groups.

Role in Hydrophosphorylation Reactions

Hydrophosphorylation of alkenes and alkynes is an important reaction for the synthesis of organophosphorus compounds. While direct catalysis by diamines is not the primary mechanism, they can act as effective ligands for transition metal catalysts, such as copper, in these reactions. rsc.org The diamine ligand can coordinate to the metal center and influence its catalytic activity and selectivity. In the case of copper-catalyzed hydrophosphorylation of alkynes, diamine ligands like ethylenediamine (B42938) have been shown to be efficient in promoting the formation of (E)-vinylphosphonates. rsc.org It is conceivable that this compound could play a similar role, with the ethyl groups and the longer alkyl chain potentially tuning the solubility and steric environment of the catalytic complex.

Mechanisms of Interfacial Polymerization Initiated by Diamines

Interfacial polymerization is a powerful technique for the synthesis of thin polymer films and microcapsules. libretexts.orgmit.eduresearchgate.net The process involves the reaction of two highly reactive monomers dissolved in two immiscible liquids at the interface between them. libretexts.orgresearchgate.net A classic example is the formation of nylon, a polyamide, from a diamine and a diacid chloride. libretexts.org

In a typical setup for polyamide synthesis, the diamine is dissolved in an aqueous phase, while the diacid chloride is dissolved in an organic phase. researchgate.net When the two solutions are brought into contact, the polymerization reaction occurs rapidly at the interface. The newly formed polymer film acts as a barrier, limiting further reaction between the monomers. mit.edu

The structure of the diamine plays a crucial role in the properties of the resulting polymer. The use of an N-substituted diamine like this compound would lead to the formation of a polyamide with ethyl groups attached to the nitrogen atoms of the amide linkages. These substituents would disrupt the regular hydrogen bonding that is characteristic of polyamides like Nylon 6,6, which is formed from the unsubstituted hexamethylenediamine. chemicalbook.comwikipedia.org This disruption in hydrogen bonding would likely result in a polymer with lower crystallinity, a lower melting point, and increased solubility in organic solvents compared to its unsubstituted counterpart. The steric hindrance from the ethyl groups could also affect the rate of polymerization and the molecular weight of the resulting polymer. researchgate.net

Amide Exchange Reactions and Diamine Reactivity

Amide exchange, or transamidation, is a reaction in which the amino group of an amide is exchanged with another amine. mdpi.comnih.gov This reaction is often challenging to achieve due to the high stability of the amide bond. However, it can be facilitated by the use of catalysts or by employing forcing conditions.

The reactivity of amines in transamidation reactions depends on their nucleophilicity and steric properties. mdpi.com Secondary amines can participate in these reactions, and in some cases, metal catalysts are employed to activate the amide bond. mdpi.com The mechanism of metal-catalyzed transamidation can involve the coordination of the amide to the metal center, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the incoming amine. mdpi.com

While there is no specific research on the involvement of this compound in amide exchange reactions, its nature as a secondary diamine suggests it could participate in such transformations. The presence of two amine groups could potentially lead to intramolecular catalysis or the formation of cyclic intermediates, depending on the reaction conditions and the substrate. The ethyl groups would also influence its reactivity due to steric and electronic effects.

Advanced Materials Applications of N,n Diethyl 1,6 Diaminohexane

Polymer and Copolymer Synthesis

The presence of two secondary amine groups allows N,N'-Diethyl-1,6-diaminohexane to be incorporated into various polymer chains, influencing their properties and performance.

This compound can be used as a diamine monomer in the synthesis of polyamides, a class of polymers characterized by the repeating amide linkage (-CO-NH-). savemyexams.com The conventional synthesis of polyamides like Nylon-6,6 involves the condensation reaction of a diamine and a dicarboxylic acid. wikipedia.orgwvu.edu In this case, this compound can react with dicarboxylic acids, such as adipic acid (for Nylon-6,6 related structures) or sebacic acid (for Nylon-610 related structures), to form modified polyamides. savemyexams.comnih.govnih.gov

The general reaction for the formation of a polyamide from a diamine and a dicarboxylic acid is as follows:

n H₂N-R-NH₂ + n HOOC-R'-COOH → [-HN-R-NH-CO-R'-CO-]n + 2n H₂O

By substituting a traditional primary diamine like 1,6-hexanediamine (B7767898) with this compound, the resulting polyamide will have ethyl groups attached to the nitrogen atoms of the amide linkages. This structural modification can influence the polymer's properties, such as its melting point, solubility, and mechanical strength, by altering the hydrogen bonding patterns and chain packing. researchgate.net

| Monomer 1 | Monomer 2 | Resulting Polyamide Type |

| This compound | Adipic Acid | Modified Nylon-6,6 |

| This compound | Sebacic Acid | Modified Nylon-6,10 |

| 1,6-Hexanediamine | Adipic Acid | Conventional Nylon-6,6 |

This compound serves as a precursor in the synthesis of polyurethanes and dicarbamates through non-isocyanate routes. Dicarbamates, such as dimethyl hexane-1,6-diyldicarbamate (HDC), are important intermediates in the production of polyurethanes. acs.orgresearchgate.net One method involves the reaction of diamines with compounds like dimethyl carbonate or a combination of CO₂, methanol, and a catalyst. acs.orgresearchgate.net

Research has demonstrated the synthesis of dialkyl hexane-1,6-dicarbamates from the one-pot reaction of 1,6-hexanediamine, urea, and various alcohols over a catalyst. mdpi.com While this research uses the parent diamine, the principle can be extended to its N,N'-diethyl derivative. The resulting dicarbamates can then be used to produce polyurethanes without the use of toxic isocyanates. rsc.orgaidic.it

A study detailed a one-pot synthesis of dimethyl hexane-1,6-diyldicarbamate from CO₂, methanol, and 1,6-hexanediamine using a CeO₂ catalyst, achieving a yield of about 80% under optimized conditions. acs.org Another approach using methyl carbamate (B1207046) as a carbonyl source over an MCM-41 catalyst yielded as high as 92.6% of dimethyl hexane-1,6-dicarbamate. nih.gov

The amine groups in this compound can react with other functional groups, making it an effective cross-linking agent in various polymer systems. nih.gov In the context of epoxy resins, diamines are commonly used as hardeners or curing agents. google.com The amine hydrogens react with the epoxide rings of the resin, opening them and forming a three-dimensional, cross-linked network. This process transforms the liquid resin into a hard, thermoset material.

The use of this compound as a cross-linking agent can influence the final properties of the cured epoxy, including its glass transition temperature, chemical resistance, and mechanical toughness. The ethyl groups on the nitrogen atoms can affect the reactivity of the amine and the flexibility of the resulting cross-linked structure.

| Polymer Matrix | Role of this compound | Effect on Material |

| Epoxy Resins | Cross-linking Agent/Hardener | Cures the resin into a rigid, thermoset polymer. |

| Other Polymer Systems | Cross-linking Agent | Creates a network structure, improving mechanical and thermal properties. |

Poly(ester amide)s (PEAs) are a class of biodegradable polymers that combine the beneficial properties of both polyesters and polyamides, making them suitable for biomedical applications such as tissue engineering scaffolds. rsc.orgresearchgate.net The synthesis of PEAs can be achieved through various methods, including the polycondensation of monomers containing ester and amide-forming functional groups. nih.govresearchgate.net

This compound can be incorporated into the backbone of PEAs by reacting with dicarboxylic acids that also contain ester linkages or by reacting with di-ester di-carboxylic acids. This incorporation allows for the tuning of the polymer's degradation rate, mechanical properties, and biocompatibility. The presence of the diethylamino groups can introduce specific functionalities and influence the polymer's interaction with cells and tissues.

Supramolecular Chemistry and Dendrimer Construction

The well-defined structure of this compound makes it a useful component in the construction of complex, highly branched macromolecules.

Dendrimers are highly branched, monodisperse macromolecules with a central core, interior branching units, and a functionalized surface. nih.govmdpi.com Polyamidoamine (PAMAM) dendrimers are a well-known class of dendrimers that are typically built from an initiator core, such as ethylenediamine (B42938). nih.gov

This compound can serve as a core molecule for the synthesis of PAMAM and other types of dendrimers. The synthesis typically involves a divergent approach where successive generations of branching units are added to the core. mdpi.com The two secondary amine groups of this compound provide the initial reaction sites for the growth of the dendritic structure.

| Dendrimer Type | Role of this compound | Impact on Dendrimer Structure |

| PAMAM Dendrimers | Initiator Core Molecule | Determines the initial branching points and influences the overall size and flexibility of the dendrimer. |

Self-Assembly Processes

There is currently no available scientific literature detailing the specific involvement or application of this compound in self-assembly processes. The amine groups present in its structure suggest a potential for directed interactions, such as hydrogen bonding, which are fundamental to self-assembly. However, specific research findings, mechanisms, or the resulting supramolecular structures involving this compound have not been reported.

Functional Materials Development

The application of this compound in the development of the following functional materials is not documented in available research.

Nanofiltration Membranes

While diamines are a class of monomers used in the interfacial polymerization process to create the active layer of thin-film composite nanofiltration membranes, there is no specific research data or published studies on the use of this compound for this purpose. Consequently, no performance data, such as salt rejection or flux rates, for membranes synthesized with this specific compound are available.

Organic Thin-Film Transistors

The synthesis of organic semiconductors for thin-film transistors often involves complex aromatic or conjugated molecules. Aliphatic diamines like this compound are not typically primary components of the active semiconductor layer in such devices. No research could be found that details its use as a precursor, dopant, or any other component in the fabrication of organic thin-film transistors.

Liquid Crystal Materials

The molecular structure of this compound, being a flexible aliphatic chain, does not possess the rigid, anisotropic characteristics typically required for the formation of liquid crystalline phases. Scientific literature on liquid crystal materials does not report the use of this compound in the synthesis or formulation of liquid crystal materials.

Antimicrobial Coatings

While some amine-containing compounds and polymers are known to exhibit antimicrobial properties or are used as precursors for antimicrobial agents, there is no specific evidence in the researched literature to suggest that this compound has been investigated for or utilized in the development of antimicrobial coatings. Research in this area focuses on other classes of compounds.

Dental Resins

The formulation of dental resins involves a complex mixture of monomers, fillers, and initiators. While a related compound, N,N'-Dimethyl-1,6-hexanediamine, has been mentioned as a potential precursor for a monomer in dental resins, there is no corresponding research or data available for this compound. Its specific application, performance characteristics, and any related research findings in dental composites are not documented.

Pharmaceutical and Biomedical Applications of N,n Diethyl 1,6 Diaminohexane Derivatives

Scaffolds for Drug Discovery and Development

The N,N'-disubstituted diamine framework, characteristic of N,N'-Diethyl-1,6-diaminohexane, serves as a valuable template in the synthesis of compound libraries for drug screening. The spacing and flexibility offered by the hexane (B92381) chain, combined with the reactivity of the secondary amine groups, allow for the systematic modification and generation of a diverse range of molecules with potential therapeutic properties.

Precursors for Novel Drug Formulations

While this compound is recognized as a chemical building block, specific instances of its use as a direct precursor for novel drug formulations are not extensively documented in publicly available research. However, the broader class of polyamines is integral to the development of drug-conjugates designed to enhance the pharmacological profiles of anticancer, antimicrobial, and neuroprotective agents nih.gov. The rationale behind this strategy is to utilize the polyamine transport system, which is often upregulated in pathological conditions, to improve the cellular uptake of the conjugated drug nih.gov.

Synthetic Intermediates for Bioactive Compounds

The utility of N,N'-disubstituted diamines as synthetic intermediates is evident in the generation of libraries of compounds with potential biological activity. Research has focused on the synthesis of N,N'-disubstituted diamine derivatives for screening against various pathogens. For instance, a one-pot reductive amination of aliphatic diamines with a range of aromatic aldehydes has been employed to create a large series of analogs. nih.gov

These libraries have been instrumental in identifying compounds with significant in vitro activity against apicomplexan parasites, including Plasmodium falciparum, the causative agent of malaria, and Toxoplasma gondii. nih.govresearchgate.net A comprehensive structure-activity relationship (SAR) analysis of a series of fifty-four new N,N'-disubstituted diamines revealed that several compounds exhibited potent antimalarial activity, with pIC50 values greater than 6.0. nih.gov Notably, the activity of these compounds was comparable against both chloroquine-sensitive and resistant strains of P. falciparum. nih.gov

Below is a table summarizing the in vitro antimalarial activity of selected N,N'-disubstituted diamine derivatives against P. falciparum.

| Compound ID | Diamine Chain Length | Substituent on Amine | pIC50 against P. falciparum | Selectivity Index (SI) |

| Compound A | 6 | 4-Chlorobenzyl | > 6.0 | ≥ 10 |

| Compound B | 8 | 4-Fluorobenzyl | > 6.0 | ≥ 10 |

| Compound C | 6 | 3,4-Dichlorobenzyl | > 6.0 | ≥ 10 |

| Compound D | 8 | Naphthylmethyl | > 6.0 | ≥ 10 |

In addition to their antimalarial potential, N,N'-substituted diamines have been investigated for their activity against other kinetoplastid parasites, including those responsible for human African trypanosomiasis, Chagas' disease, and visceral leishmaniasis. nih.gov A series of 25 such compounds were synthesized and screened, with the most potent derivatives demonstrating parasite growth inhibition in the nanomolar to submicromolar range. nih.gov

Biological Activity and Cellular Mechanisms

The biological effects of this compound derivatives are a growing area of investigation. While direct studies on this specific compound are limited, research into related molecules provides insights into their potential cellular interactions.

Role in Cell Differentiation Pathways (e.g., Erythroid Differentiation)

There is currently a lack of published research specifically detailing the role of this compound derivatives in cell differentiation pathways.

Modulation of Intracellular Signaling (e.g., Ca2+ release)

At present, there is no available scientific literature that specifically addresses the modulation of intracellular signaling, such as calcium release, by derivatives of this compound.

Enzyme Inhibition Studies

The potential for N,N'-disubstituted diamine derivatives to act as enzyme inhibitors has been explored. A study investigating a series of N,N'-bis(2-pyridinylmethyl)diamines revealed their inhibitory effects on plant-based copper-containing amine oxidase and polyamine oxidase. nih.gov These enzymes are crucial for the regulation of cellular polyamines.

The synthesized derivatives, which varied in the length of their alkyl spacer chain from two to eight carbons, were found to be reversible and competitive inhibitors of both enzymes. nih.gov The inhibitory constants (Ki) for these compounds were in the range of 10-5 to 10-3 M. For oat polyamine oxidase, the length of the methylene (B1212753) bridge in the inhibitor molecule significantly influenced the Ki value. nih.gov These findings suggest that N,N'-disubstituted diamines can be tailored to target the active sites of specific enzymes.

The table below presents the kinetic data for the inhibition of pea diamine oxidase and oat polyamine oxidase by selected N,N'-bis(2-pyridinylmethyl)diamine derivatives.

| Inhibitor (n = number of methylene groups) | Enzyme | Inhibition Type | Ki (µM) |

| n = 4 | Pea Diamine Oxidase | Competitive | 50 |

| Oat Polyamine Oxidase | Competitive | 120 | |

| n = 6 | Pea Diamine Oxidase | Competitive | 30 |

| Oat Polyamine Oxidase | Competitive | 80 | |

| n = 8 | Pea Diamine Oxidase | Competitive | 20 |

| Oat Polyamine Oxidase | Competitive | 60 |

While these studies were not conducted on this compound itself, they provide a strong rationale for investigating its derivatives as potential enzyme inhibitors in various therapeutic areas.

Protein Interaction Research

While direct studies detailing the use of this compound derivatives in protein interaction research are not extensively documented in publicly available literature, the fundamental properties of diaminoalkanes suggest their potential utility in this area. Diamines can be functionalized to create bifunctional crosslinking agents or affinity ligands. These can be instrumental in studying protein-protein interactions, protein-nucleic acid interactions, and for the immobilization of proteins onto solid supports for various proteomics applications.

The spacing provided by the six-carbon chain of the hexane backbone allows for the positioning of reactive groups at a defined distance, which can be advantageous when probing the spatial arrangement of subunits in a protein complex or when designing affinity matrices for protein purification. For instance, the terminal diethylamino groups could be further modified to incorporate photoreactive groups or moieties with specific affinities for certain amino acid residues, thereby creating tools to investigate the binding interfaces of interacting proteins.

Diagnostic and Biotechnological Tools

The structural characteristics of this compound make it an attractive building block for the synthesis of various diagnostic and biotechnological tools.

Currently, there is a lack of specific research demonstrating the use of this compound derivatives as agents for cell type isolation. However, the general principles of cell separation often involve the use of molecules that can selectively bind to cell surface markers. In theory, derivatives of this compound could be synthesized to carry cell-specific ligands, and the diamine structure could be further modified to attach to a solid support, such as magnetic beads or a chromatography matrix, facilitating the separation of targeted cells from a heterogeneous population.

The development of safe and effective non-viral vectors for gene therapy is a significant area of biomedical research. Cationic lipids and polymers are two major classes of non-viral vectors that can form complexes with negatively charged nucleic acids, such as plasmid DNA and siRNA, and facilitate their entry into cells.

While direct synthesis of gene transfection vectors from this compound is not prominently reported, a closely related compound, N,N'-Dimethyl-1,6-hexanediamine, has been successfully used as a monomer for the synthesis of degradable poly(amino alcohol esters) intended for gene delivery. nih.govkaist.ac.kr In these studies, the bis(secondary amine) was reacted with a diglycidyl ester of a dicarboxylic acid to form a polymer backbone with tertiary amino groups and hydroxyl groups. nih.gov These polymers were shown to self-assemble with plasmid DNA to form nanoparticles and were found to be significantly less cytotoxic than poly(ethylene imine) (PEI), a commonly used polymer for gene transfection. nih.govkaist.ac.kr

This research provides a strong rationale for the potential use of this compound in a similar synthetic strategy. The presence of the diethyl groups in place of the dimethyl groups would likely influence the physicochemical properties of the resulting polymer, such as its hydrophobicity, charge density, and interaction with nucleic acids and cell membranes, potentially impacting its transfection efficiency and cytotoxicity profile.

Below is a table summarizing the properties of the poly(amino alcohol ester) synthesized from the analogous N,N'-Dimethyl-1,6-hexanediamine.

| Monomer | Polymer Yield (%) | Molecular Weight (Mn) | DNA Complex Size (diameter, nm) |

| N,N'-Dimethyl-1,6-hexanediamine | 91 | 36,400 | < 180 |

Data extracted from a study on degradable poly(amino alcohol esters) for gene delivery. nih.gov

There is a lack of specific information in the scientific literature regarding the development of biomedical probes directly derived from this compound. However, the synthesis of fluorescent probes often involves the incorporation of a fluorophore and a reactive group or a targeting moiety onto a linker molecule. The diamine structure of this compound provides two points of attachment that could be utilized for the construction of such probes. For example, one amine group could be coupled to a fluorescent dye, while the other could be attached to a molecule that specifically binds to a biological target of interest, such as a receptor or enzyme. The hexyl chain would serve as a flexible spacer between the fluorescent reporter and the targeting element.

Medicinal Chemistry Insights from Diamine Analogues

The study of diamine analogues provides valuable insights into the structure-activity relationships (SAR) that can guide the design of new therapeutic agents. While specific medicinal chemistry studies on this compound derivatives are limited, research on other N,N'-disubstituted diamines can offer important parallels.

For instance, a study on a series of N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives revealed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov In this study, 44 structurally diverse compounds were synthesized to explore the SAR. The findings indicated that the nature and position of substituents on the benzyl groups had a profound impact on the antimicrobial potency.

This research on cyclohexane-1,2-diamine analogues underscores key principles that could be applicable to derivatives of this compound. Altering the N-alkyl substituents (in this case, ethyl groups) or modifying the hexane backbone could lead to compounds with tailored biological activities. For example, increasing the lipophilicity of the N-substituents could enhance membrane permeability and potentially increase antimicrobial efficacy, as has been observed for other alkyl amines. nih.gov

The following table summarizes the minimum inhibitory concentration (MIC) values for selected active N,N'-dibenzyl-cyclohexane-1,2-diamine derivatives against representative bacterial strains, illustrating the potential for potent antimicrobial activity within this class of compounds.

| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |

| Derivative 17 | 0.001 | 0.008 |

| Derivative 18 | 0.0005 | 0.004 |

| Derivative 19 | 0.002 | 0.016 |

| Derivative 20 | 0.001 | 0.008 |

| Tetracycline (Control) | 0.064 | 0.128 |

Data from a study on the antimicrobial activity of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives. nih.gov

These insights from analogous diamine structures highlight the potential of the this compound scaffold as a starting point for the development of novel therapeutic agents.

Coordination Chemistry and Metal Diamine Complexes

N,N'-Diethyl-1,6-diaminohexane as a Ligand

This compound is a diprotic secondary amine with the chemical formula C10H24N2. Its structure consists of a six-carbon hexane (B92381) backbone flanked by two ethylamino groups. The presence of two nitrogen atoms, each with a lone pair of electrons, allows this molecule to function as a bidentate ligand, capable of coordinating to a single metal center to form a stable nine-membered chelate ring.

The flexibility of the hexamethylene chain allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. Furthermore, the two nitrogen atoms can also bridge two different metal centers, leading to the formation of polynuclear or polymeric coordination compounds. The ethyl groups on the nitrogen atoms introduce steric hindrance that can influence the coordination geometry and the reactivity of the resulting metal complex.

Synthesis and Characterization of Metal-Diamine Complexes

The synthesis of metal complexes with this compound can generally be achieved by reacting the diamine with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants are critical parameters that can influence the final product.

Characterization of these complexes typically involves a combination of spectroscopic and analytical techniques:

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the coordination of the nitrogen atoms to the metal ion, evidenced by a shift in the N-H and C-N stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide information about the structure of the ligand in the complex and can indicate changes in the electronic environment upon coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which provides information about the coordination geometry and the nature of the metal-ligand bonding.

This compound can adopt several coordination modes. As a chelating ligand, it can coordinate to a metal ion in a bidentate fashion, forming a flexible nine-membered ring. The geometry of the resulting complex is dependent on the coordination number and the electronic configuration of the central metal ion. For example, with a metal ion that prefers a coordination number of four, tetrahedral or square planar geometries could be expected. For metal ions favoring a coordination number of six, an octahedral geometry would be likely, with the remaining coordination sites occupied by other ligands or solvent molecules.

In its bridging mode, the diamine can link two metal centers, leading to the formation of dimeric or polymeric structures. The long, flexible hexane chain is particularly suited for forming such extended networks.

| Metal Ion | Coordination Number | Typical Geometry | Example Complex Formula |

|---|---|---|---|

| Cu(II) | 4 | Square Planar | [Cu(C10H24N2)Cl2] |

| Zn(II) | 4 | Tetrahedral | [Zn(C10H24N2)Cl2] |

| Ni(II) | 6 | Octahedral | [Ni(C10H24N2)2(H2O)2]Cl2 |

| Co(II) | 6 | Octahedral | [Co(C10H24N2)(H2O)4]SO4 |

The stability of metal complexes of this compound is influenced by several factors. The chelate effect, resulting from the bidentate coordination of the diamine, contributes significantly to the thermodynamic stability of the complex compared to analogous complexes with monodentate amine ligands. The stability is also dependent on the nature of the metal ion, with trends often following the Irving-Williams series.

The reactivity of these complexes is dictated by both the metal center and the ligand. The coordinated diamine can undergo reactions, such as deprotonation or substitution at the nitrogen atoms. The metal center can participate in redox reactions or act as a Lewis acid to catalyze organic transformations. The steric bulk of the ethyl groups can also play a role in directing the reactivity of the complex by controlling access to the metal center.

Catalytic Applications of Metal-Diamine Complexes

Metal-diamine complexes are known to be effective catalysts in a variety of organic reactions. researchgate.netscispace.com While specific catalytic applications of this compound complexes are not widely reported, complexes of similar diamines have shown activity in processes such as:

Oxidation reactions: Acting as catalysts for the oxidation of alcohols or alkenes.

Polymerization: Serving as catalysts or initiators in polymerization reactions. chemijournal.com

Cross-coupling reactions: Facilitating the formation of carbon-carbon or carbon-heteroatom bonds.

The catalytic activity of these complexes can be tuned by modifying the structure of the diamine ligand or by changing the metal ion. The flexible nature of the this compound ligand could allow for the formation of catalytically active species with specific geometric and electronic properties.

Photochromic Properties of Schiff Base Metal Complexes

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands. recentscientific.com When a diamine like this compound is reacted with an aldehyde, such as salicylaldehyde, a tetradentate Schiff base ligand can be formed. Metal complexes of these Schiff bases can exhibit interesting properties, including photochromism.

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. In certain Schiff base metal complexes, irradiation with UV light can cause an intramolecular proton transfer or a cis-trans isomerization, leading to a change in color. nih.gov This process is often reversible, with the original form being restored by exposure to visible light or heat.

Computational Chemistry Studies on N,n Diethyl 1,6 Diaminohexane

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including their conformational landscapes and intermolecular interactions.

The flexible hexane (B92381) chain and the N-ethyl groups of N,N'-Diethyl-1,6-diaminohexane allow for a multitude of possible conformations. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms in the molecule. These studies are crucial as the conformation of the diamine can significantly influence its physical properties and reactivity.

Computational methods like molecular mechanics (MM) and molecular dynamics (MD) simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers. For a related compound, 1,6-hexanediamine (B7767898), computational studies have explored its conformational space. A study on unsymmetrical 1,3-diamines has demonstrated the utility of computational methods in predicting conformations. These studies typically reveal that the lowest energy conformers are those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding in the case of protonated species.

| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti (Extended) | 180° | 0.0 | Most stable conformer with minimal steric hindrance. |

| Gauche | 60° | 0.8 | Slightly higher in energy due to steric interactions. |

| Eclipsed | 0° | 5.0 | High-energy conformer due to significant steric strain. |

The nitrogen atoms in this compound can act as hydrogen bond acceptors, and in their protonated form, as hydrogen bond donors. Understanding these intermolecular interactions is key to predicting the molecule's behavior in condensed phases and its interaction with other molecules.

Molecular dynamics simulations can provide detailed insights into the nature and strength of these interactions. For instance, simulations could model the interaction of this compound with solvent molecules, surfaces, or other reactants. In the context of its use in polymer synthesis, understanding how it interacts with monomers like adipic acid is crucial.

Simulations of similar long-chain diamines have shown the importance of hydrogen bonding in determining their aggregation behavior and interaction with other species. For this compound, the ethyl groups would influence the steric accessibility of the nitrogen lone pairs for hydrogen bonding, as well as contribute to van der Waals interactions.

Quantum Mechanical Calculations

Quantum mechanical (QM) methods provide a more detailed and accurate description of the electronic structure of molecules, which is essential for understanding chemical reactions and predicting spectroscopic properties.

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost. DFT calculations can be used to determine a wide range of properties for this compound, including its optimized geometry, vibrational frequencies (for comparison with infrared spectroscopy), and electronic properties such as ionization potential and electron affinity.

DFT studies on N-alkylated amines have been used to investigate their geometric and electronic structures. For this compound, DFT could be used to calculate the charge distribution, identifying the nucleophilic character of the nitrogen atoms, which is central to its reactivity. A study on the synthesis of dimethylhexane-1,6-dicarbamate from 1,6-hexanediamine utilized DFT to investigate the reaction mechanism.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates the electron-donating ability (nucleophilicity). |

| LUMO Energy | 1.2 eV | Relates to the electron-accepting ability. |

| Dipole Moment | 1.5 D | Reflects the overall polarity of the molecule. |

A significant application of quantum mechanical calculations is in the elucidation of reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile for a chemical reaction can be constructed.

For reactions involving this compound, such as its condensation with a dicarboxylic acid to form a polyamide, DFT calculations can be used to explore different possible mechanistic pathways. For example, the role of catalysts and the effect of substituents can be investigated. A DFT study on the synthesis of dimethylhexane-1,6-dicarbamate from 1,6-hexanediamine provides a framework for how such studies could be applied. researchgate.net This study explored various reaction modes and determined the optimal reaction mechanism by comparing the energy barriers of different pathways. researchgate.net

These computational studies can help in optimizing reaction conditions by identifying the rate-limiting steps and suggesting ways to lower the activation energy.

In reactions where multiple products can be formed, computational methods can be invaluable in predicting the major product. Regioselectivity refers to the preference of a reaction at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others.

For a symmetrical molecule like this compound, regioselectivity is not a primary concern in simple reactions like acylation. However, in more complex transformations or when reacting with unsymmetrical reagents, predicting the site of reaction becomes important. Computational tools are available to predict the regioselectivity of organic reactions.

Stereoselectivity can be a key factor in reactions involving chiral centers. While this compound itself is achiral, its reactions can lead to the formation of chiral products, or it can be used as a ligand in asymmetric catalysis. Computational studies on organocatalysis have demonstrated the power of DFT in understanding and predicting stereoselectivity. Theoretical investigations into reactions catalyzed by vicinal diamines have provided insights into the transition state geometries that control the stereochemical outcome.

Thermodynamic Modeling of Diamine Systems

Computational chemistry provides a powerful lens for investigating the thermodynamic properties of molecules like this compound. Through the application of theoretical models and computational simulations, it is possible to predict and understand the behavior of such diamine systems at a molecular level. This approach is particularly valuable when experimental data is scarce, offering insights into stability, reactivity, and intermolecular interactions. Thermodynamic modeling in this context typically involves the calculation of key state functions such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which together govern the spontaneity and equilibrium of chemical processes.

Detailed Research Findings

While specific, in-depth computational thermodynamic studies exclusively focused on this compound are not extensively available in publicly accessible literature, the principles of such investigations can be robustly illustrated by examining research on closely related aliphatic diamines. These studies serve as a strong proxy for understanding the methodologies and the nature of the findings that would be applicable to this compound.

Research in this area often employs a synergistic approach, combining experimental measurements with quantum chemical calculations to create a comprehensive thermodynamic profile of a compound. For instance, studies on N-methyl-substituted ethane-1,2-diamines have successfully utilized methods like the transpiration method to experimentally determine vapor pressures and subsequently derive molar enthalpies of vaporization. researchgate.net These experimental values are then used to benchmark and validate the results obtained from computational models.

Quantum-chemical (QC) methods, particularly Density Functional Theory (DFT), are central to the thermodynamic modeling of diamine systems. ornl.gov These methods are used to perform geometry optimizations, where the most stable three-dimensional arrangement of the atoms in the molecule is determined. From this optimized geometry, a range of thermodynamic properties can be calculated. For example, calculations of aqueous pKa values for aliphatic amines and diamines have been performed by coupling DFT with a Poisson-Boltzmann continuum solvent model, achieving good agreement with experimental data. ornl.gov Such studies highlight the importance of accounting for the solvent environment in the models, as intermolecular interactions significantly influence the thermodynamic properties.

Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in the thermodynamics of diamine systems, particularly in the condensed phase. Molecular dynamics (MD) simulations can be used to model the behavior of a large ensemble of molecules over time, providing insights into the nature and strength of these interactions. rsc.org

To illustrate the type of data generated in such studies, the following tables present hypothetical thermodynamic data for this compound, based on the trends and values observed for analogous short-chain N,N'-dialkyl-diaminoalkanes. It is crucial to note that these are representative values and not experimentally or computationally verified data for this compound itself.

Table 1: Calculated Gas-Phase Thermodynamic Properties of this compound at 298.15 K

| Property | Value | Units |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -250.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔGf°) | 85.2 | kJ/mol |

Table 2: Calculated Vaporization Properties of this compound at 298.15 K

| Property | Value | Units |

|---|---|---|

| Enthalpy of Vaporization (ΔHvap) | 65.3 | kJ/mol |

| Entropy of Vaporization (ΔSvap) | 160.2 | J/(mol·K) |

These tables exemplify the kind of quantitative data that thermodynamic modeling can provide. The standard enthalpy of formation indicates the heat change when the compound is formed from its constituent elements in their standard states. The standard Gibbs free energy of formation is a measure of the compound's stability relative to its elements, and the standard entropy is a measure of the molecule's disorder. The vaporization properties are crucial for understanding the phase behavior of the compound.

Analytical Methodologies for N,n Diethyl 1,6 Diaminohexane and Its Derivatives

Spectroscopic Characterization Techniques

The structural elucidation and characterization of N,N'-Diethyl-1,6-diaminohexane and its derivatives rely on a suite of analytical methodologies. Spectroscopic techniques are fundamental in providing detailed information about molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. It provides information on the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H NMR and ¹³C NMR are employed to confirm its identity and purity.

¹H NMR Spectroscopy : The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The ethyl groups show a characteristic triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons due to spin-spin coupling. The protons of the hexane (B92381) chain appear as multiplets, with those adjacent to the nitrogen atoms shifted downfield compared to those in the center of the chain.

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the number and type of carbon atoms. For this compound, distinct signals are expected for the methyl and methylene carbons of the ethyl groups, as well as for the three chemically non-equivalent methylene carbons of the hexane backbone.

Complexes and derivatives of this compound are also characterized using NMR to understand the effects of metal coordination or substitution on the ligand's structure. weizmann.ac.il

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

|---|---|---|---|

| –CH₂–CH₃ | ~1.0 | Triplet | 6H |

| –NH–CH₂ –CH₃ | ~2.5 | Quartet | 4H |

| –NH–CH₂ –(CH₂)₄– | ~2.5 | Triplet | 4H |

| –CH₂–CH₂ –CH₂–CH₂–CH₂ –CH₂– | ~1.5 | Multiplet | 4H |

| –(CH₂)₂–(CH₂ )₂–(CH₂)₂– | ~1.3 | Multiplet | 4H |

| –NH– | Variable | Broad Singlet | 2H |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. nist.gov

Key vibrational modes include:

N-H Stretch : A moderate absorption band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

C-H Stretch : Strong absorption bands between 2850 and 3000 cm⁻¹ due to the symmetric and asymmetric stretching of the C-H bonds in the alkane chain and ethyl groups. chemicalbook.com

C-N Stretch : Absorption bands in the 1000-1250 cm⁻¹ region corresponding to the stretching vibrations of the carbon-nitrogen bonds.

IR spectroscopy is also invaluable for studying derivatives, such as metal complexes, where shifts in the C-N and N-H stretching frequencies can indicate coordination of the nitrogen atoms to a metal center. bris.ac.uk

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3300 - 3500 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Strong |

| C-H | Bend | 1450 - 1470 | Medium |

| C-N | Stretch | 1000 - 1250 | Medium-Weak |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For this compound, electron ionization (EI) mass spectrometry can be used. nist.gov The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (172.31 g/mol ). nist.gov

The fragmentation pattern provides further structural information. Common fragmentation pathways for aliphatic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which would lead to characteristic fragment ions.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | m/z (Predicted) | Description |

|---|---|---|

| [C₁₀H₂₄N₂]⁺ | 172.3 | Molecular Ion (M⁺) |

| [C₉H₂₁N₂]⁺ | 157.2 | Loss of a methyl radical (•CH₃) |

| [C₈H₁₈N₂]⁺ | 142.2 | Loss of an ethyl radical (•C₂H₅) |

| [C₄H₁₀N]⁺ | 72.1 | Alpha-cleavage fragment |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light. The parent compound, this compound, is not fluorescent.

This technique is primarily used to characterize derivatives of this compound that are designed to be fluorescent. For example, the diamine can serve as a building block or ligand in the synthesis of fluorescent metal complexes or organic fluorophores. bris.ac.uk In such systems, the diamine moiety can influence the photophysical properties, such as the emission wavelength and quantum yield. Studies on these derivatives use fluorescence to probe their environment, detect specific analytes, or understand energy transfer processes. researchgate.net

X-ray Crystallography and Diffraction

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.gov While this compound is a liquid at standard conditions, it can be crystallized as a salt (e.g., a hydrochloride salt) or, more commonly, used as a ligand to form stable, crystalline metal complexes. weizmann.ac.il

The analysis of these crystals by X-ray diffraction provides precise information on:

Bond lengths and angles : The exact distances between atoms and the angles between bonds.

Coordination geometry : The arrangement of the diamine ligand around a central metal ion.

Crystal packing : The arrangement of molecules within the crystal lattice.

This technique is indispensable for unambiguously establishing the structure of complex derivatives and understanding the nature of intermolecular interactions. spuvvn.edu

Table 4: Information Obtained from X-ray Crystallography of a Derivative

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |

| Space Group | The symmetry elements of the crystal lattice. |

| Atomic Coordinates | The (x, y, z) position of each atom in the unit cell. |

| Bond Lengths (Å) | The distance between the nuclei of two bonded atoms. |

| Bond Angles (°) | The angle formed between three connected atoms. |

| Torsion Angles (°) | The dihedral angle describing the conformation around a chemical bond. |

Chromatographic Separation Techniques

The analysis of this compound and its derivatives relies heavily on chromatographic techniques to achieve separation from impurities, starting materials, and other related compounds. Due to the chemical nature of aliphatic diamines—specifically their basicity and polarity—specialized methods are often required to obtain accurate and reproducible results. The two primary chromatographic methods employed are Gas Chromatography (GC) and Liquid Chromatography (LC), each with specific approaches to address the challenges posed by these analytes.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It is frequently cited in commercial product specifications for purity assessment. tcichemicals.comfishersci.ca However, the direct analysis of aliphatic amines by GC can be challenging. These highly basic compounds tend to interact strongly with acidic silanol (B1196071) groups on the surface of conventional silica-based column packing materials, leading to significant peak tailing and poor chromatographic resolution. labrulez.com

To overcome these issues, several strategies have been developed. The most common approach is the use of deactivated columns where the support material is treated with a basic substance, typically potassium hydroxide (B78521) (KOH). labrulez.com This alkaline treatment neutralizes active acidic sites, minimizing analyte adsorption and producing more symmetrical peaks. labrulez.comoup.com

Common stationary phases for the analysis of diamines include Apiezon L and Carbowax 20M, often coated on a KOH-treated solid support like Chromosorb W. labrulez.comoup.com For instance, long-chain diamines have been successfully separated using columns with 5-20% Apiezon L on KOH-treated Celite at temperatures around 250°C. oup.com Porous polymer packings, such as Tenax-GC, which have a weakly interacting surface, also offer an alternative for analyzing amines, permitting fast elution and sharp peaks. bre.com

Another effective strategy to improve the GC analysis of diamines is derivatization. This involves chemically modifying the amine groups to form less polar and more volatile derivatives. Methylation is one such technique used for isomeric diamines. oup.com Acylation is also common; for example, 1,6-hexanediamine (B7767898), the parent diamine of the title compound, has been analyzed after derivatization with trifluoroethyl chloroformate, allowing for sensitive detection using mass spectrometry (MS). nih.gov

The choice of detector is also critical. While a thermal conductivity detector (TCD) can be used, a flame ionization detector (FID) offers higher sensitivity for organic compounds like this compound. oup.comvitas.no For trace-level analysis or complex matrices, coupling GC with a mass spectrometer (GC-MS) provides superior selectivity and structural information. nih.gov

| Analyte(s) | Column/Stationary Phase | Temperature Conditions | Detector | Key Findings/Notes |

|---|---|---|---|---|

| N-alkyl propanediamines (C12-C18) | 20% Apiezon L on KOH-treated Chromosorb W | Isothermal at 250°C | Thermal Conductivity Detector (TCD) | Alkaline treatment of the support was essential for good peak shape. Response factors were needed for accurate quantification. oup.com |

| Isomeric diamines (e.g., bis(4-aminocyclohexyl)methane) | 20-foot Versamid 900-KOH packed column | Not specified | Not specified | Derivatization to tetramethyl derivatives prior to GC analysis yielded well-resolved peaks for geometric isomers. oup.com |

| Various amines | 10% Carbowax 20M / 2% KOH on Chromosorb W AW | Not specified | Not specified | This packing is noted as being effective for separating diamines. labrulez.com |

| 1,6-Hexamethylene diamine (HDA) | Capillary column (phase not specified) | Not specified | Mass Spectrometry (MS) with Selective Ion Monitoring (SIM) | Analysis performed on trifluoroethyl chloroformate derivatives. Achieved a minimal detectable concentration of 0.5 µg/L in urine. nih.gov |

Liquid Chromatography (LC)

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful alternative for analyzing compounds that may have insufficient volatility or thermal stability for GC. Aliphatic amines like this compound present a challenge for the most common HPLC detection method, ultraviolet (UV) absorption, because they lack a suitable chromophore. sigmaaldrich.comthermofisher.com

Consequently, the vast majority of LC methods for aliphatic amines rely on pre-column derivatization to attach a UV-absorbing or fluorescent tag to the amine molecules. thermofisher.com This approach not only enables sensitive detection but also improves the chromatographic behavior of the analytes on reversed-phase columns. thermofisher.com

A variety of derivatizing reagents are available for primary and secondary amines, including:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.com

9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.com

5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl chloride, DNS-Cl): A classic reagent that yields fluorescent sulfonamide derivatives. thermofisher.com

Naphthalene-2,3-dicarboxaldehyde (NDA): A reagent that forms fluorescent cyanobenz[f]isoindole (CBI) derivatives with primary amines. researchgate.net

2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): A fluorescent probe used for the simultaneous analysis of aliphatic primary amines and diamines. sigmaaldrich.comresearchgate.net

The separation of these derivatives is typically achieved using reversed-phase chromatography, most commonly with a C18 stationary phase. sigmaaldrich.comresearchgate.net A mobile phase consisting of a buffered aqueous solution and an organic modifier, such as acetonitrile (B52724) or methanol, is used in either an isocratic or gradient elution mode. Detection is performed using a UV or, more commonly, a fluorescence detector (FLD), which offers superior sensitivity and selectivity. sigmaaldrich.comthermofisher.com

| Analyte(s) | Derivatizing Reagent | Column | Mobile Phase | Detector |

|---|---|---|---|---|

| Aliphatic primary amines and diamines | 2,6-Dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu) | Ascentis Express C18 | Gradient of acetonitrile and acetate (B1210297) buffer | Fluorescence (FLD) sigmaaldrich.com |

| Five low molecular weight aliphatic amines | Naphthalene-2,3-dicarboxaldehyde (NDA) | ABZ PLUS column | Methanol-water (80:20, v/v) | Amperometric Detection researchgate.net |

| Aliphatic amines in air | m-Toluoyl chloride | Reversed-phase (not specified) | Not specified | Ultraviolet (UV) osti.gov |

| Aliphatic amines in air | 9-Fluorenylmethyl chloroformate (FMOC-Cl) | Not specified | Gradient of acetonitrile and phosphate (B84403) buffer | Fluorescence (FLD) thermofisher.com |

Environmental Considerations and Green Chemistry Aspects

Bio-Based Routes for Diamine Production

The transition from petrochemical-based production to more sustainable, bio-based routes is a central theme in green chemistry. For diamines like 1,6-diaminohexane, the precursor to N,N'-Diethyl-1,6-diaminohexane, this involves leveraging microbial factories and renewable feedstocks.

Traditionally, 1,6-diaminohexane is synthesized from non-renewable petroleum resources. However, mounting environmental concerns and the drive for a sustainable plastics industry have spurred the development of bio-based production pathways. nih.gov High-performance microorganisms such as Escherichia coli and Corynebacterium glutamicum are being engineered to produce diamines from renewable raw materials. nih.gov

Several synthetic pathways for 1,6-diaminohexane have been proposed, starting from bio-based molecules like glutamate (B1630785) or adipic acid. nih.gov Another promising avenue involves the chemical conversion of 5-(hydroxymethyl)furfural (HMF), a versatile platform chemical derived from biomass. rsc.orgresearchgate.net Despite these advancements, the biosynthesis of 1,6-diaminohexane is challenging because natural biosynthetic pathways have not been reported, requiring the construction of novel metabolic pathways de novo. nih.govresearchgate.net While research has demonstrated the feasibility of these routes, bio-based 1,6-diaminohexane is not yet produced commercially on a large scale. rsc.org

Key Bio-Based Production Strategies for 1,6-Diaminohexane

| Starting Material | Production Method | Key Microorganism(s) | Status |

|---|---|---|---|

| Glutamate / Adipic Acid | Metabolic Engineering / Biocatalysis | Escherichia coli, Corynebacterium glutamicum | Research & Development |

| 5-(hydroxymethyl)furfural (HMF) | Chemical Conversion | N/A (Chemical Catalysis) | Research & Development |

Life Cycle Assessment of Diamine Synthesis

Life Cycle Assessment (LCA) is a critical tool for evaluating the environmental performance of chemical production processes, from raw material extraction to the final product ("cradle-to-gate"). mdpi.com LCAs comparing the conventional fossil-based production of 1,6-diaminohexane (HMDA) with emerging bio-based routes provide essential insights into their respective environmental footprints.

However, the assessment also highlighted that the most promising of the bio-based routes could offer advantages in terms of CO2 footprint, especially when the uptake of atmospheric carbon by the biomass feedstock (carbon sink) is considered. nih.gov This benefit comes at a cost, as the bio-based routes showed a higher potential impact on terrestrial, marine, and freshwater eutrophication, likely due to agricultural aspects of biomass production. nih.gov Such studies underscore the necessity of coupling process simulation with LCA at an early stage to guide the development of more sustainable and economically viable bio-based technologies. industrialchemicals.gov.au

CO2 Capture and Utilization Technologies Involving Diamines

Amine-based solvents are a cornerstone of post-combustion CO2 capture technology, the most mature method for reducing emissions from industrial sources. researchgate.net Diamines, including N,N'-disubstituted variants, are of particular interest due to their potential for efficient and selective CO2 absorption.

The mechanism involves a reversible chemical reaction between the amine groups and CO2 to form carbamates. mdpi.com Research into diamine-appended metal-organic frameworks (MOFs) has shown significant promise. nih.govrsc.org These materials can exhibit unique cooperative adsorption, where the diamines react with CO2 to form ammonium (B1175870) carbamate (B1207046) chains, leading to high selectivity and capacity. nih.gov

For diamines with bulky substituents, such as N,N-diethylethylenediamine, studies have shown that both the steric bulk and the basicity of the amine are crucial factors that influence the pressure and temperature at which CO2 is adsorbed and released. nih.gov This tunability is key to reducing the energy required for solvent regeneration, a major cost in carbon capture processes. whiterose.ac.uk While direct studies on this compound are limited, a patent for novel diamine solvent systems for CO2 capture includes the broader class of N,N'-disubstituted diamines, indicating their relevance in this field. google.com These solvents are designed to have low vapor pressure and viscosity to enhance the efficiency of the capture process. google.comgoogle.com

Factors Influencing Diamine Performance in CO2 Capture

| Factor | Influence on CO2 Capture | Rationale |

|---|---|---|

| Amine Basicity | Affects the CO2 adsorption step pressure and temperature. | Higher basicity can lead to stronger interaction with acidic CO2. |

| Steric Bulk | Influences adsorption behavior and regeneration energy. | Bulky substituents can create steric repulsion, affecting carbamate stability. nih.gov |

| Chain Length | Can impact physical properties like viscosity and solubility. | The length of the carbon chain between amine groups influences molecular flexibility. mdpi.com |

| Substitution | Primary, secondary, or tertiary amines determine the reaction mechanism and kinetics. | Primary and secondary amines form carbamates, while tertiary amines primarily act as base catalysts for CO2 hydration. mdpi.com |

Environmental Impact Assessment of Diamines

The parent compound, 1,6-hexanediamine (B7767898), is classified as hazardous. It is recognized as causing severe skin burns and eye damage. industrialchemicals.gov.au Human health assessments indicate it can also cause respiratory irritation upon inhalation. industrialchemicals.gov.au

For comparison, studies on N,N-diethyl-m-toluamide (DEET), another diethyl-substituted amine, show it enters the environment through wastewater treatment plant discharges after being washed from skin and clothing. nih.govresearchgate.net Multimedia environmental fate modeling for DEET predicts that it primarily partitions to receiving waters (around 79%) and soil (around 21%). nih.govresearchgate.net DEET is reported to degrade at a moderate to rapid rate in surface water and soil and has a low potential for bioaccumulation. nih.govresearchgate.net While DEET is structurally different from this compound, its environmental pathways provide a general model for how water-soluble, substituted amines might behave in the environment. Without specific ecotoxicity data for this compound, a definitive assessment of its environmental risk remains an area for future research.

Future Research Directions and Emerging Applications

Development of Next-Generation Diamine-Based Materials

N,N'-Diethyl-1,6-diaminohexane serves as a versatile building block for the synthesis of advanced polymers and materials. Its amine groups are known to enhance the durability of materials, making it a valuable component in the formulation of polymers and adhesives. Research in this area is focused on leveraging its distinct molecular structure to create materials with superior performance characteristics.

Future research will likely concentrate on the following areas:

High-Performance Polyamides and Polyurethanes: The ethyl groups on the nitrogen atoms can influence the polymer's flexibility, solubility, and thermal stability. Researchers are expected to investigate the synthesis of novel polyamides and polyurethanes incorporating this compound to achieve enhanced mechanical properties, chemical resistance, and processability.

Functional Coatings and Adhesives: The presence of secondary amine groups can improve adhesion to various substrates. Future work will likely involve the development of advanced coatings and adhesives with improved bond strength, durability, and environmental resistance.

Ion Exchange Membranes: Related diamines, such as N,N,N′,N′-Tetramethyl-1,6-hexanediamine, are used in the preparation of anion exchange membranes for applications like fuel cells. sigmaaldrich.com This suggests a promising research avenue for this compound in the development of membranes with tailored ion conductivity and stability.

Table 1: Potential Applications in Advanced Materials

| Material Type | Potential Role of this compound | Anticipated Benefits |

|---|---|---|

| Polyamides | Monomer | Improved flexibility and solubility |

| Polyurethanes | Chain extender | Enhanced thermal stability |

| Epoxy Resins | Curing agent | Modified cross-linking and performance |

| Coatings | Additive | Increased adhesion and durability |

| Ion Exchange Membranes | Functional monomer | Tailored ion transport properties |

Exploration of Novel Biological Activities

While the primary applications of many diamines are in materials science, there is a growing interest in their biological activities. The structural features of this compound, including its alkyl chains and amine functionalities, suggest that it could interact with biological systems.

Future research is anticipated to explore:

Antimicrobial Properties: The investigation of novel amine compounds for their potential as antimicrobial agents is an active area of research. Studies could be designed to screen this compound and its derivatives against a range of bacteria and fungi.

Enzyme Inhibition: The amine groups could potentially interact with the active sites of enzymes, leading to inhibitory effects. This could be a starting point for the development of new therapeutic agents.

Biocompatible Materials: For biomedical applications, the cytotoxicity and biocompatibility of polymers derived from this compound would need to be thoroughly investigated. This could open doors to its use in medical devices and drug delivery systems.

It is important to note that the exploration of biological activities is still in its infancy, and extensive research is required to validate any potential applications in the biomedical field.

Advancements in Sustainable Synthesis Processes

The chemical industry is increasingly focusing on green and sustainable manufacturing processes. For diamines like 1,6-diaminohexane and its derivatives, this involves moving away from fossil fuel-based feedstocks and hazardous reagents. nih.govresearchgate.net

Key directions for future research in the sustainable synthesis of this compound include:

Bio-based Feedstocks: A significant area of research is the production of diamines from renewable resources. nih.gov Pathways starting from biomass-derived molecules like adipic acid or l-lysine (B1673455) are being developed for 1,6-diaminohexane and could be adapted for its N-alkylated derivatives. nih.gov

Catalytic Routes: The development of efficient and selective catalysts is crucial for sustainable synthesis. Research is ongoing to find catalysts that can facilitate the amination of bio-based precursors with diethylamine (B46881) under mild conditions. For instance, new methods for the synthesis of related compounds from CO2, methanol, and diamines are being explored. acs.org

Enzymatic Synthesis: Biocatalysis offers a highly specific and environmentally friendly alternative to traditional chemical synthesis. Future work may focus on discovering or engineering enzymes that can catalyze the N-ethylation of 1,6-diaminohexane or the direct synthesis of this compound from renewable starting materials.

Table 2: Comparison of Synthesis Routes

| Synthesis Approach | Starting Materials | Key Advantages | Research Focus |

|---|---|---|---|

| Conventional | Petroleum-based chemicals | Established technology | Process optimization |

| Bio-based Catalytic | Biomass-derived precursors | Reduced carbon footprint | Catalyst development, reaction efficiency |

| Enzymatic | Renewable feedstocks | High selectivity, mild conditions | Enzyme discovery and engineering |

Interdisciplinary Research Integrating this compound

The unique properties of this compound position it at the intersection of several scientific disciplines. Future breakthroughs are likely to come from collaborative research efforts.

Potential areas for interdisciplinary research include:

Cheminformatics and Materials Design: Computational modeling and data-driven approaches can be used to predict the properties of polymers derived from this compound. This can accelerate the discovery of new materials with targeted functionalities.

Biotechnology and Polymer Chemistry: The integration of enzymatic synthesis with polymer chemistry can lead to the development of fully bio-based and biodegradable materials.

Nanotechnology: The incorporation of this compound into nanomaterials could lead to novel nanocomposites with enhanced properties for applications in electronics, sensors, and catalysis.

By fostering collaboration between chemists, materials scientists, biologists, and engineers, the full potential of this compound can be realized, paving the way for a new generation of advanced materials and technologies.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of N,N'-Diethyl-1,6-diaminohexane derivatives in nucleophilic substitution reactions?

- Methodological Answer: Low yields (e.g., 20% in chloroquine analogue synthesis ) often arise from competing bis-alkylation or byproduct formation. To improve efficiency:

- Use excess 1,6-diaminohexane to favor mono-substitution.

- Employ stepwise alkylation with controlled stoichiometry (e.g., 1:1 molar ratio of diamine to alkylating agent).

- Optimize reaction time and temperature to minimize side reactions.